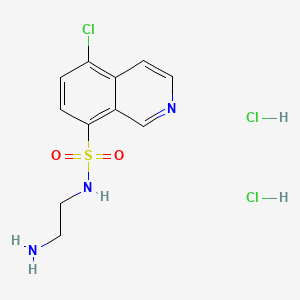

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

Vue d'ensemble

Description

Ce composé inhibe également la sérine/thréonine kinase régulée par le sérum et les glucocorticoïdes (SGK), la kinase ribosomale S6-1 (S6K1) et la kinase 1 des protéines activées par les mitogènes et le stress (MSK1) . Le chlorhydrate de CKI 7 est largement utilisé dans la recherche scientifique en raison de sa capacité à moduler divers processus cellulaires.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de CKI 7 implique la réaction du 5-chloroisoquinoléine-8-sulfonamide avec la 2-aminoéthylamine en présence d'acide chlorhydrique. La réaction est généralement effectuée sous des conditions de température et de pH contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle du chlorhydrate de CKI 7 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de mesures strictes de contrôle qualité pour maintenir la cohérence et la pureté. Le composé est ensuite purifié par des techniques de cristallisation ou de chromatographie et stocké dans des conditions desséchées pour prévenir la dégradation .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de CKI 7 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le sulfonamide et les groupes aminoéthyle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants :

Réactions de substitution : Impliquent généralement des nucléophiles tels que les ions hydroxyde ou les amines.

Réactions d'oxydation : Souvent effectuées à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : Impliquent généralement des réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation et de réduction peuvent entraîner des changements dans l'état d'oxydation du composé .

4. Applications de la Recherche Scientifique

Le chlorhydrate de CKI 7 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier l'inhibition de la caséine kinase 1 et ses effets sur diverses voies biochimiques.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans la découverte de médicaments .

5. Mécanisme d'Action

Le chlorhydrate de CKI 7 exerce ses effets en inhibant de manière compétitive le site de liaison à l'ATP de la caséine kinase 1. Cette inhibition empêche la phosphorylation des protéines cibles, modulant ainsi divers processus cellulaires tels que la progression du cycle cellulaire, l'apoptose et la transduction du signal. Le composé inhibe également d'autres kinases telles que SGK, S6K1 et MSK1, influençant davantage les fonctions cellulaires .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride has a molecular formula of C₁₁H₁₄Cl₃N₃O₂S and is characterized by its sulfonamide functional group attached to a chloroisoquinoline structure. This unique configuration enhances its solubility and biological activity, making it an effective candidate for pharmacological studies.

The compound primarily functions as an inhibitor of casein kinase 1 (CK1), a family of serine/threonine protein kinases involved in various cellular processes, including cell growth and proliferation. Research indicates that CKI-7 selectively inhibits CK1 by competing with adenosine triphosphate (ATP), which is crucial for kinase activity. This selectivity is attributed to hydrophobic interactions and hydrogen bonding with the isoquinoline ring .

Cancer Treatment

CKI-7 has been investigated for its potential in treating various cancers due to its ability to inhibit CK1, which plays a role in the WNT signaling pathway—a critical pathway in cancer progression. In particular, studies have shown that CKI-7 can induce apoptosis in cancer cells and inhibit their migratory capabilities .

Case Study: Bladder Cancer

A study demonstrated that CKI-7 effectively inhibited the growth of bladder cancer cells by inducing necroptosis, a form of programmed cell death. The compound was shown to increase reactive oxygen species levels in these cells, leading to cell death in a concentration-dependent manner .

Enzyme Inhibition

Beyond cancer treatment, CKI-7 has applications as an enzyme inhibitor. It has been shown to inhibit various protein kinases selectively while sparing other ATP-utilizing enzymes, making it a valuable tool for biochemical research .

Table 1: Comparison of Enzyme Inhibition by CKI-7

| Enzyme Type | Inhibition Mechanism | Selectivity |

|---|---|---|

| Casein Kinase 1 | Competes with ATP | High |

| Other Protein Kinases | Minimal interference | Low |

Research Findings

Numerous studies have explored the interactions of this compound with biological molecules. For instance, interaction studies have indicated that CKI-7 can alter cellular pathways by binding to proteins and nucleic acids, thereby influencing disease mechanisms and therapeutic targets.

Table 2: Summary of Research Findings on CKI-7

Mécanisme D'action

CKI 7 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of casein kinase 1. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular processes such as cell cycle progression, apoptosis, and signal transduction. The compound also inhibits other kinases like SGK, S6K1, and MSK1, further influencing cellular functions .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de CKI 7 est unique en raison de son inhibition sélective de la caséine kinase 1 et de sa capacité à inhiber plusieurs kinases. Des composés similaires comprennent :

CHIR99021 : Un inhibiteur sélectif de la glycogene synthase kinase 3 (GSK-3).

SB 431542 : Un inhibiteur du récepteur du facteur de croissance transformant bêta (TGF-β).

Y-27632 : Un inhibiteur sélectif de la protéine kinase associée à Rho (ROCK).

Comparé à ces composés, le chlorhydrate de CKI 7 offre une gamme plus large d'inhibition des kinases, ce qui en fait un outil précieux dans la recherche .

Activité Biologique

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride, also known as CK17, is a compound that has garnered attention for its selective inhibition of casein kinase 1 (CK1), particularly CK1δ. This article presents an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

CK17 operates primarily by competing with adenosine triphosphate (ATP) for binding sites on protein kinases. This selectivity is attributed to specific hydrophobic interactions and hydrogen bonding with the isoquinoline ring structure. The compound has been shown to inhibit CK1δ effectively while exhibiting minimal interference with other ATP-utilizing enzymes, such as ATPases and adenylate cyclases .

The structural basis for this selectivity was elucidated through crystallographic studies, which revealed that the hydrogen bond involving the nitrogen atom of the isoquinoline ring is crucial for binding. The presence of different substituents at positions 5 and 8 of the isoquinoline ring influences the compound's interaction with various protein kinases .

Anti-Cancer Activity

Recent studies have highlighted the potential of CK17 as a therapeutic agent in treating bladder cancer. In vitro experiments demonstrated that CK17 significantly inhibits cell growth in bladder cancer cell lines RT112 and T24 by inducing apoptosis. The compound increased the population of sub-G1 cells, indicative of apoptotic cell death, in a concentration-dependent manner .

Key Findings:

- Apoptosis Induction: CK17 activated caspase-3, -8, and -9 cleavage, confirming its role in promoting apoptotic pathways .

- Cell Cycle Arrest: Flow cytometry analysis showed that treatment with CK17 resulted in significant alterations in cell cycle progression, particularly an increase in sub-G1 phase cells .

- Inhibition of Migration: The compound also reduced migratory activity in bladder cancer cells, suggesting its potential role in preventing metastasis .

Selective Inhibition of CK1δ

CK17's specificity for CK1δ has been linked to its ability to modulate downstream signaling pathways critical for cancer progression. In bladder cancer models, CK17 inhibited the autophosphorylation of CK1δ and its downstream target β-catenin, leading to reduced cell viability over time .

Case Studies

A notable case study involved the administration of CK17 in preclinical models of bladder cancer. Researchers observed a marked decrease in tumor size and improved survival rates among treated subjects compared to controls. This underscores the compound's potential as a novel therapeutic agent against resistant forms of bladder cancer .

| Study | Cell Line | Concentration (μM) | Effect on Viability | Mechanism |

|---|---|---|---|---|

| Study 1 | RT112 | 5 | 60% reduction | Apoptosis |

| Study 2 | T24 | 10 | 70% reduction | Cell cycle arrest |

| Study 3 | RT112 | 2.5 | 50% reduction | Migration inhibition |

Propriétés

IUPAC Name |

N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2S.2ClH/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10;;/h1-3,5,7,15H,4,6,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAVTXYOCISSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177141-67-1 | |

| Record name | 1177141-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.